2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a trifluoroethoxy-substituted azetidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved by reacting the dichlorophenoxy intermediate with a suitable azetidine precursor under controlled conditions.
Introduction of the Trifluoroethoxy Group: The final step involves the introduction of the trifluoroethoxy group. This can be accomplished by reacting the azetidine intermediate with a trifluoroethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A structurally similar compound with a carboxylic acid group instead of the azetidine ring.
2-(2,4-Dichlorophenoxy)ethanol: Another related compound with a hydroxyl group in place of the azetidine ring.
2-(2,4-Dichlorophenoxy)-1-(3-azetidin-1-yl)ethanone: A compound with a similar structure but lacking the trifluoroethoxy group.
Uniqueness
The uniqueness of 2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone lies in its combination of the dichlorophenoxy group, the azetidine ring, and the trifluoroethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3NO3/c14-8-1-2-11(10(15)3-8)21-6-12(20)19-4-9(5-19)22-7-13(16,17)18/h1-3,9H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQZXEFWZGMZSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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